3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
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Overview
Description
“3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C16H21N3O5S . It has a molecular weight of 367.42 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21N3O5S/c1-2-19-14-4-3-12 (25 (22,23)18-7-9-24-10-8-18)11-13 (14)17-15 (19)5-6-16 (20)21/h3-4,11H,2,5-10H2,1H3, (H,20,21) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources .Scientific Research Applications
Enzymatic Synthesis of Building Blocks
Compounds with morpholine-4-sulfonyl groups have been utilized in enzymatic processes to create chiral building blocks for the synthesis of renin inhibitors. For example, ethyl 2-benzyl-3-[[1-methyl-1-((morpholin-4-yl)carbonyl)ethyl]sulfonyl] propionate was enantioselectively hydrolyzed to produce (S)-acids, which serve as precursors for renin inhibitors. This demonstrates the compound's utility in producing highly selective and active pharmaceutical ingredients (Doswald et al., 1994).
Antimicrobial Agent Synthesis
The morpholine moiety, a component of 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid, has been incorporated into the design and synthesis of new 1,2,4-triazole derivatives as antimicrobial agents. These derivatives have shown promise in screening for antimicrobial activities, highlighting the potential of the morpholine-4-sulfonyl group in contributing to bioactive compound development (Sahin et al., 2012).
Catalysis and Synthesis
Morpholine-based compounds are also used as catalysts in chemical synthesis. For instance, morpholinium hydrogen sulfate, an ionic liquid, has been employed as an efficient catalyst for the synthesis of multi-substituted imidazoles, demonstrating the utility of morpholine derivatives in facilitating chemical reactions under solvent-free conditions. This application underscores the compound's role in enhancing reaction efficiency and environmental sustainability in chemical synthesis (Marzouk et al., 2016).
Pharmaceutical Research
Research into molecules featuring the morpholine-4-sulfonyl group extends into pharmaceutical development, where such compounds are explored for their therapeutic potential. For example, compounds with morpholine moieties have been investigated for their antitumor properties, highlighting the potential of these molecules in cancer research and the development of new anticancer agents (Horishny et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(1-ethyl-5-morpholin-4-ylsulfonylbenzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-2-19-14-4-3-12(25(22,23)18-7-9-24-10-8-18)11-13(14)17-15(19)5-6-16(20)21/h3-4,11H,2,5-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZGHAHMZPQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269477 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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